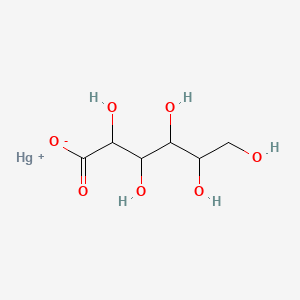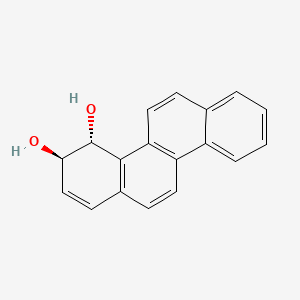![molecular formula C21H24N2S B1619095 4-[[4-(Dimethylamino)phenyl]-thiophen-2-ylmethyl]-N,N-dimethylaniline CAS No. 6339-91-9](/img/structure/B1619095.png)
4-[[4-(Dimethylamino)phenyl]-thiophen-2-ylmethyl]-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) is an organic compound that features a thiophene ring linked to two N,N-dimethylaniline groups via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) typically involves the condensation reaction between thiophene-2-carbaldehyde and N,N-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiophene derivatives with altered electronic properties.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the detection of metal ions.
Industry: Utilized in the manufacture of dyes and as an analytical reagent for the determination of lead and cyanogens
Mecanismo De Acción
The mechanism of action of 4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. For instance, it can form complexes with metal ions, which can be detected through changes in fluorescence. The compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but lacks the thiophene ring.
Bis(thiophen-2-yl-methylene)benzene-1,4-diamine: Contains a benzene ring instead of N,N-dimethylaniline groups.
Uniqueness
4,4’-[(Thiophen-2-yl)methylene]bis(N,N-dimethylaniline) is unique due to the presence of both the thiophene ring and N,N-dimethylaniline groups. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in dye synthesis and analytical chemistry .
Propiedades
Número CAS |
6339-91-9 |
|---|---|
Fórmula molecular |
C21H24N2S |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
4-[[4-(dimethylamino)phenyl]-thiophen-2-ylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H24N2S/c1-22(2)18-11-7-16(8-12-18)21(20-6-5-15-24-20)17-9-13-19(14-10-17)23(3)4/h5-15,21H,1-4H3 |
Clave InChI |
UPRXGDYQEMAUCS-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CS3 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CS3 |
| 6339-91-9 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


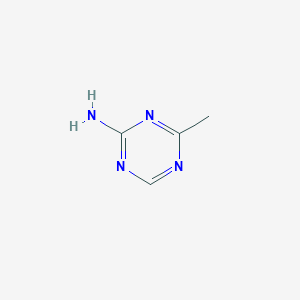

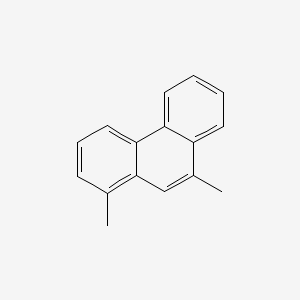
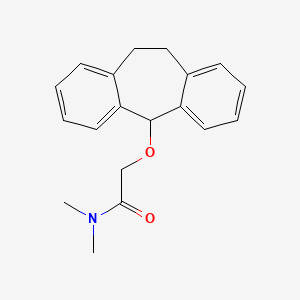
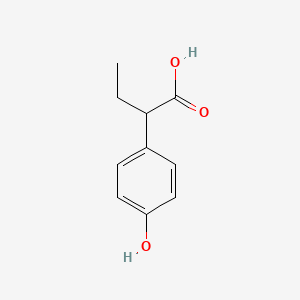




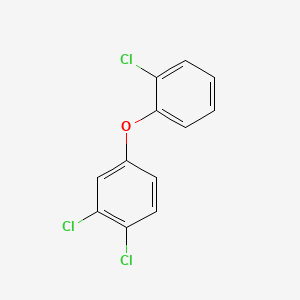
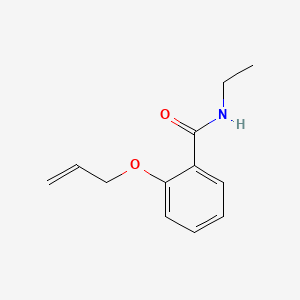
![2-[Difluoro(methoxy)methyl]-1,1,1,3,3,3-hexafluoropropane](/img/structure/B1619032.png)
